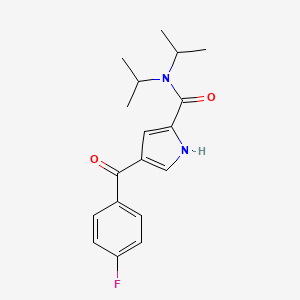
4-(4-fluorobenzoyl)-N,N-diisopropyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorobenzoyl)-N,N-diisopropyl-1H-pyrrole-2-carboxamide is an organic compound that features a pyrrole ring substituted with a fluorobenzoyl group and a carboxamide group
Applications De Recherche Scientifique
4-(4-fluorobenzoyl)-N,N-diisopropyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties, such as hydrophobicity or dielectric properties.
Biological Studies: It can be used in biological assays to study its effects on various biological targets and pathways.
Industrial Applications: The compound can be utilized in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
Target of Action
It is known that the compound is a derivative of 4-fluorobenzoyl chloride , which functions as an acylating agent in organic synthesis . It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively .
Mode of Action
The compound interacts with its targets by introducing the 4-fluorobenzoyl group into various organic molecules . This allows for the modification of their chemical and physical properties . The activation of the carbonyl group facilitates the formation of new chemical bonds with nucleophilic substrates .
Biochemical Pathways
It is known that 4-fluorobenzoate, a related compound, undergoes aerobic metabolism initiated by an oxygen-dependent ring cleavage . The resulting product enters intermediary metabolism through the TCA cycle .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The introduction of the 4-fluorobenzoyl group into various organic molecules can modify their chemical and physical properties , potentially leading to diverse molecular structures and contributing to the advancement of chemical and material sciences .
Action Environment
It is known that fluorinated organic compounds, such as 4-fluorobenzoate, are more resistant to microbial degradation than other halogenated compounds due to unusual carbon-fluorine bond properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-N,N-diisopropyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Friedel-Crafts Acylation: The introduction of the 4-fluorobenzoyl group onto the pyrrole ring can be achieved through a Friedel-Crafts acylation reaction. This involves reacting 4-fluorobenzoyl chloride with the pyrrole in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The carboxamide group is introduced by reacting the acylated pyrrole with diisopropylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-fluorobenzoyl)-N,N-diisopropyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Substituted benzoyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-fluorobenzoyl chloride: Used as an intermediate in the synthesis of various fluorinated compounds.
4-fluorobenzoic acid: A precursor in the synthesis of more complex fluorinated molecules.
N-(4-fluorobenzoyl)morpholine: Another compound with a fluorobenzoyl group, used in proteomics research.
Uniqueness
4-(4-fluorobenzoyl)-N,N-diisopropyl-1H-pyrrole-2-carboxamide is unique due to the combination of the fluorobenzoyl group and the pyrrole ring, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
4-(4-fluorobenzoyl)-N,N-di(propan-2-yl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-11(2)21(12(3)4)18(23)16-9-14(10-20-16)17(22)13-5-7-15(19)8-6-13/h5-12,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPWYZSWPVBJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 3-[prop-2-enoyl(propyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2459917.png)
![2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B2459918.png)
![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2459920.png)
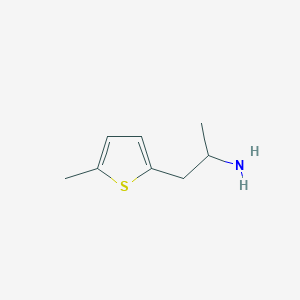
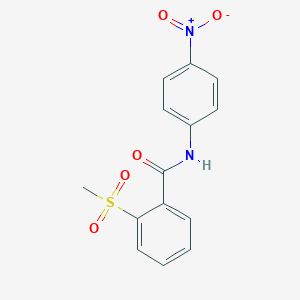
![2-(THIOPHEN-2-YL)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}ACETAMIDE](/img/structure/B2459926.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-2,3-dihydroquinoline-6-carboxylic acid](/img/structure/B2459929.png)
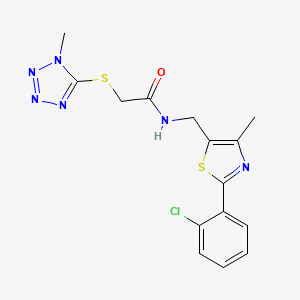
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2459932.png)
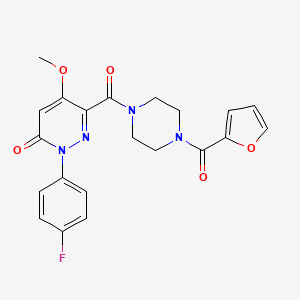
![Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2459934.png)
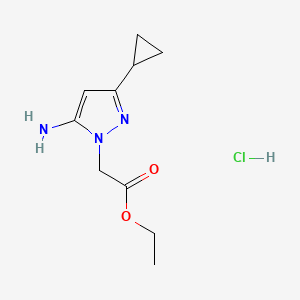
![Methyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2459938.png)
![3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B2459939.png)
